molecular formula C11H10BrFN2O2 B13483907 1-(5-Bromo-4-fluoro-2-methyl-phenyl)hexahydropyrimidine-2,4-dione

1-(5-Bromo-4-fluoro-2-methyl-phenyl)hexahydropyrimidine-2,4-dione

Katalognummer: B13483907
Molekulargewicht: 301.11 g/mol
InChI-Schlüssel: NGKCLKDPZDCJKE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-Bromo-4-fluoro-2-methylphenyl)-1,3-diazinane-2,4-dione is a chemical compound characterized by its unique structure, which includes a bromine, fluorine, and methyl group attached to a phenyl ring, and a diazinane-2,4-dione moiety

Vorbereitungsmethoden

The synthesis of 1-(5-bromo-4-fluoro-2-methylphenyl)-1,3-diazinane-2,4-dione typically involves multiple steps. One common synthetic route starts with the preparation of 5-bromo-4-fluoro-2-methylaniline, which is then subjected to further reactions to introduce the diazinane-2,4-dione moiety. The reaction conditions often involve the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow processes and the use of automated systems to ensure consistent quality and output.

Analyse Chemischer Reaktionen

1-(5-Bromo-4-fluoro-2-methylphenyl)-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper(I) iodide. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(5-Bromo-4-fluoro-2-methylphenyl)-1,3-diazinane-2,4-dione has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(5-bromo-4-fluoro-2-methylphenyl)-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets and pathways within cells. These interactions can lead to changes in cellular processes, such as the inhibition of enzyme activity or the modulation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

Molekularformel

C11H10BrFN2O2

Molekulargewicht

301.11 g/mol

IUPAC-Name

1-(5-bromo-4-fluoro-2-methylphenyl)-1,3-diazinane-2,4-dione

InChI

InChI=1S/C11H10BrFN2O2/c1-6-4-8(13)7(12)5-9(6)15-3-2-10(16)14-11(15)17/h4-5H,2-3H2,1H3,(H,14,16,17)

InChI-Schlüssel

NGKCLKDPZDCJKE-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1N2CCC(=O)NC2=O)Br)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.